Cas no 2172011-80-0 (5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}pentanoic acid)

5-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}pentanoic acid is a specialized Fmoc-protected pyrazole derivative designed for peptide synthesis and bioconjugation applications. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The pentanoic acid linker enhances solubility and facilitates coupling to other molecules, while the pyrazole core offers structural rigidity and potential hydrogen-bonding interactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics, where controlled functionalization is critical. Its stability under standard SPPS conditions and compatibility with common coupling reagents make it a versatile intermediate for constructing complex molecular architectures.
5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}pentanoic acid structure
2172011-80-0 structure
Product name:5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}pentanoic acid
CAS No:2172011-80-0
MF:C25H26N4O5
Molecular Weight:462.497745990753
CID:6399306
PubChem ID:165572263

5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}pentanoic acid
    • 2172011-80-0
    • 5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}pentanoic acid
    • EN300-1564104
    • インチ: 1S/C25H26N4O5/c1-29-22(14-21(28-29)24(32)26-13-7-6-12-23(30)31)27-25(33)34-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,14,20H,6-7,12-13,15H2,1H3,(H,26,32)(H,27,33)(H,30,31)
    • InChIKey: ZUWWNPAGFZNJSH-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC(C(NCCCCC(=O)O)=O)=NN1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 462.19031994g/mol
  • 同位素质量: 462.19031994g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 712
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 123Ų

5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1564104-10.0g
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}pentanoic acid
2172011-80-0
10g
$14487.0 2023-06-04
Enamine
EN300-1564104-250mg
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}pentanoic acid
2172011-80-0
250mg
$3099.0 2023-09-24
Enamine
EN300-1564104-10000mg
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}pentanoic acid
2172011-80-0
10000mg
$14487.0 2023-09-24
Enamine
EN300-1564104-2.5g
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}pentanoic acid
2172011-80-0
2.5g
$6602.0 2023-06-04
Enamine
EN300-1564104-0.5g
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}pentanoic acid
2172011-80-0
0.5g
$3233.0 2023-06-04
Enamine
EN300-1564104-5.0g
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}pentanoic acid
2172011-80-0
5g
$9769.0 2023-06-04
Enamine
EN300-1564104-0.25g
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}pentanoic acid
2172011-80-0
0.25g
$3099.0 2023-06-04
Enamine
EN300-1564104-2500mg
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}pentanoic acid
2172011-80-0
2500mg
$6602.0 2023-09-24
Enamine
EN300-1564104-0.05g
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}pentanoic acid
2172011-80-0
0.05g
$2829.0 2023-06-04
Enamine
EN300-1564104-0.1g
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}pentanoic acid
2172011-80-0
0.1g
$2963.0 2023-06-04

5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}pentanoic acid 関連文献

5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}pentanoic acidに関する追加情報

Comprehensive Analysis of 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}pentanoic acid (CAS No. 2172011-80-0)

The compound 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}pentanoic acid (CAS No. 2172011-80-0) is a highly specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and bioconjugation. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) group and a pyrazole ring, makes it a valuable building block in drug discovery and biopharmaceutical research. Researchers often search for "Fmoc-protected peptides" or "pyrazole-based linkers" to explore its applications in targeted drug delivery and proteomics.

In recent years, the demand for custom peptide synthesis has surged due to advancements in cancer immunotherapy and precision medicine. The CAS No. 2172011-80-0 compound plays a pivotal role as a spacer molecule in designing antibody-drug conjugates (ADCs), a hot topic in oncology research. Its carboxylic acid terminal allows efficient coupling with biomolecules, addressing common search queries like "how to modify peptides for better stability" or "best Fmoc deprotection methods". The 1-methyl-1H-pyrazol-3-yl moiety further enhances its utility in creating heterocyclic drug candidates.

From a structural-activity relationship (SAR) perspective, the pentanoic acid chain in this compound provides optimal hydrophilic-lipophilic balance (HLB), a key consideration in formulation development. Laboratories focusing on peptide-based vaccines frequently investigate its solubility profile (often searched as "organic solvent compatibility of Fmoc compounds"). The CAS 2172011-80-0 material demonstrates excellent stability under solid-phase peptide synthesis (SPPS) conditions, making it ideal for high-throughput screening platforms.

Quality control of 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}pentanoic acid requires advanced analytical techniques like HPLC-MS and NMR spectroscopy, addressing the growing market need for "certified peptide intermediates". Its protecting group strategy aligns with current trends in green chemistry, as researchers seek "environmentally friendly peptide coupling reagents". The compound's melting point and storage conditions are frequently documented in pharmacopoeia standards for GMP manufacturing.

Emerging applications in diagnostic probe development leverage the compound's fluorescence-quenching properties (related to searches about "Fmoc group photochemistry"). The pyrazole-carboxamide segment shows promise in kinase inhibitor design, particularly for autoimmune disease targets. Recent publications highlight its use in click chemistry modifications, answering frequent queries about "bioorthogonal reactions in peptide engineering".

For scale-up production, the CAS 2172011-80-0 compound requires optimized crystallization protocols (a trending topic in process chemistry forums). Its regioselective reactivity makes it superior to traditional amino acid analogs in constructing constrained peptide architectures. The scientific community actively discusses its role in peptide nucleic acid (PNA) synthesis, particularly for antisense therapeutics development.

In academic research, this compound facilitates studies on protein-protein interactions through its bifunctional linker capability. Patent analyses reveal growing interest in its prodrug applications, especially for CNS-targeting compounds. The methyl group on the pyrazole nitrogen enhances metabolic stability, addressing industry pain points about "improving peptide oral bioavailability".

Future directions include exploring its nanocarrier conjugation potential for theranostic applications, a subject gaining traction in nanomedicine literature. The compound's compatibility with automated synthesizers positions it as a staple in combinatorial chemistry libraries. As personalized medicine advances, the demand for such high-purity specialty chemicals will continue to rise, with CAS 2172011-80-0 remaining a critical tool for bioconjugation experts worldwide.

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